molecular formula C16H21N5O B2400264 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide CAS No. 921073-83-8

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2400264
CAS No.: 921073-83-8
M. Wt: 299.378
InChI Key: OPYHSYPLHLBWTH-UHFFFAOYSA-N
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Description

“N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide” is a complex organic compound. It contains a cyclohexanecarboxamide group, a p-tolyl group (a toluene derivative), and a 1H-tetrazol-5-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclohexane ring would likely adopt a chair conformation . The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The tetrazole ring is known to participate in various reactions, including substitution and ring-opening reactions . The p-tolyl group could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with p-tolyl substituents, detailed their characterization through elemental analyses, IR spectroscopy, and 1H NMR spectroscopy. A compound was further characterized by single-crystal X-ray diffraction, showcasing the cyclohexane ring's chair conformation and the molecular conformation stabilization by an intramolecular hydrogen bond (Özer, Arslan, VanDerveer, & Külcü, 2009).

Antimicrobial Activity

  • New 1-[(tetrazol-5-yl)methyl]indole derivatives were synthesized along with their acyclic nucleoside analogs and glycoside derivatives. Some of these compounds showed potent antibacterial and antifungal activities compared with standard treatments, highlighting their potential as antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).

Crystal Structure Analysis

  • The crystal structure of "N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" was elucidated, providing insights into the compound's intra- and intermolecular hydrogen bonds, which could inform on the stability and reactivity of similar compounds (Vasu et al., 2004).

Nucleic Acid Interactions

  • Fluorescence-conjugated pyrrole/imidazole polyamides, similar in some structural respects to the compound of interest, were used to characterize DNA in the nucleosome, demonstrating potential applications in studying protein-DNA complexes. This approach could be applied to similar compounds for investigating their interactions with nucleic acids (Han et al., 2016).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. Generally, handling of chemical substances should always be done with appropriate protective equipment and adherence to safety protocols .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be explored for various uses in organic synthesis or medicinal chemistry, depending on its biological activity .

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-12-7-9-14(10-8-12)21-15(18-19-20-21)11-17-16(22)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYHSYPLHLBWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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